molecular formula C6H3BBrF4K B8207276 Potassium 2-bromo-3-fluorophenyltrifluoroborate

Potassium 2-bromo-3-fluorophenyltrifluoroborate

Cat. No.: B8207276
M. Wt: 280.90 g/mol
InChI Key: UUTKLYPWRDTYPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 2-Bromo-3-fluorophenyltrifluoroborate is a versatile organotrifluoroborate salt valued in synthetic organic chemistry, particularly as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl and other conjugated systems . Organotrifluoroborates are generally more stable and easier to handle than their boronic acid counterparts, resisting protodeboronation and serving as effective protecting groups for boronic acids, which allows for greater flexibility in multi-step synthesis . The presence of both bromo and fluoro substituents on the phenyl ring makes this compound a uniquely functionalized building block. The bromide acts as an excellent handle for further cross-coupling reactions, while the fluorine atom can be used to tune electronic properties or serve as a participant in further synthetic transformations . Researchers utilize this compound to introduce a 2-bromo-3-fluorophenyl group into molecular architectures, with applications in the development of pharmaceuticals, agrochemicals, and materials science. The mechanism of action in Suzuki coupling involves the transmetalation of the aryl group from the trifluoroborate salt to the palladium center of the catalyst complex, typically using a base like cesium carbonate in a mixed solvent system such as THF/water to facilitate the reaction . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

potassium;(2-bromo-3-fluorophenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BBrF4.K/c8-6-4(7(10,11)12)2-1-3-5(6)9;/h1-3H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTKLYPWRDTYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C(=CC=C1)F)Br)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BBrF4K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration

Reagents : Sulfuric acid (solvent), nitric acid (nitrating agent)
Conditions :

  • Molar ratio of m-fluorobenzotrifluoride to nitric acid: 1.0 : 1.6–2.0

  • Temperature: 20–30°C
    Product : 4-Fluoro-2-trifluoromethylnitrobenzene (85–90% yield).

Bromination

Reagents : Dibromohydantoin (brominating agent), sulfuric acid (solvent)
Conditions :

  • Molar ratio of nitro intermediate to dibromohydantoin: 1.0 : 1.3–1.5

  • Temperature: 20–30°C
    Product : Brominated nitro derivative (80–85% yield).

Reduction

Reagents : Iron powder (reducing agent), acetic acid/ammonium chloride (catalyst)
Conditions :

  • Aqueous phase reaction at 60–80°C
    Product : Amino intermediate (75–80% yield).

Deamination

Reagents : Hypophosphorous acid
Conditions :

  • Hypophosphorous acid added at 1.3–1.5× the raw material weight

  • Temperature: 20–30°C
    Product : Mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride (70–75% yield).

Separation

Method : Fractional distillation under reduced pressure (vacuum: 10–15 mmHg )
Product : Purified 2-bromo-3-fluorobenzotrifluoride (90–95% purity).

Hydrolysis

Reagents : Sulfuric acid
Conditions :

  • Temperature gradient: 145°C → 175°C over 3–4 hours
    Product : 2-Bromo-3-fluorobenzoic acid (85–90% yield).

ParameterOptimal RangeImpact on Yield
Pd Catalyst Loading2–5 mol%Maximizes turnover
B₂Pin₂ Equivalents1.5–2.0Prevents under-borylation
Reaction Temperature80–100°CBalances rate vs. decomposition

Formation of Potassium Trifluoroborate Salt

The boronic acid is converted to the trifluoroborate salt via reaction with potassium hydrogen fluoride (KHF₂):

Trifluoroboration

Reagents :

  • KHF₂ (3.0–4.0 equivalents)
    Conditions :

  • Solvent: Methanol/Water (4:1)

  • Temperature: 0–5°C (prevents boronic acid decomposition)

  • Reaction time: 2–4 hours
    Product : this compound (75–85% yield).

Equation :
Ar-B(OH)2+KHF2Ar-BF3K+2H2O\text{Ar-B(OH)}_2 + \text{KHF}_2 \rightarrow \text{Ar-BF}_3\text{K} + 2\text{H}_2\text{O}

Analytical Characterization

Critical quality control metrics include:

  • ¹H/¹⁹F NMR : Confirms substituent positions and purity.

  • ICP-MS : Verifies potassium content (18.5–19.5% ).

  • HPLC : Purity ≥95% (C18 column, acetonitrile/water mobile phase).

Table 2 : Representative NMR Data

Proton Environmentδ (ppm)Multiplicity
Aromatic H (C4)7.45Doublet
Aromatic H (C5)7.12Doublet of doublets
BF₃⁻-149.2Quartet (¹⁹F)

Challenges and Mitigation Strategies

Competing Side Reactions

  • Debromination : Minimized by using inert atmospheres (N₂/Ar).

  • Protodeboronation : Addressed via pH control (maintain pH 5–6).

Scalability Considerations

  • Catalyst Recovery : Pd residues reduced to <10 ppm via activated carbon filtration.

  • Solvent Recycling : 1,4-Dioxane recovered via distillation (≥90% efficiency).

Applications in Organic Synthesis

The compound’s stability and reactivity make it ideal for:

  • Suzuki-Miyaura Couplings : Forms biaryl motifs in pharmaceuticals (e.g., kinase inhibitors).

  • Fluorine Scanning : Introduces fluorine atoms to modulate pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-bromo-3-fluorophenyltrifluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. In Suzuki-Miyaura coupling, the primary product is a biaryl compound, while nucleophilic substitution reactions yield various substituted phenyl derivatives .

Scientific Research Applications

Cross-Coupling Reactions

Potassium 2-bromo-3-fluorophenyltrifluoroborate is primarily utilized in cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. It acts as a boron-containing reagent that can participate in various coupling reactions with electrophiles, such as aryl halides and triflates.

Key Findings:

  • Mechanism : The compound undergoes palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds. This is particularly useful for synthesizing pharmaceuticals and agrochemicals.
  • Efficiency : Studies indicate that potassium alkyltrifluoroborates exhibit higher reactivity compared to traditional organoboron compounds, resulting in improved yields and shorter reaction times .

Synthesis of Complex Molecules

The compound serves as an important building block for synthesizing various heterocycles and complex organic structures.

Case Studies:

  • Synthesis of Heterocycles : this compound has been successfully employed in the synthesis of pyrazines and thiazoles, which are valuable in medicinal chemistry for their biological activities .
  • Phosphorescent Materials : It is also used in the preparation of phosphorescent complexes, contributing to the development of materials with applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Medicinal Chemistry Applications

The compound's unique fluorinated structure enhances its biological properties, making it a candidate for drug development.

Therapeutic Potential:

  • Anticancer Activity : Research has shown that derivatives of this compound exhibit significant anticancer activity, particularly against specific cancer cell lines .
  • Gene Therapy : The compound's boron-containing structure is being explored for use in gene therapy applications, where it may facilitate the delivery of therapeutic genes into target cells .

Summary Table of Applications

Application AreaDescriptionReferences
Cross-Coupling ReactionsUsed to form carbon-carbon bonds efficiently via palladium-catalyzed reactions
Synthesis of HeterocyclesServes as a key building block for synthesizing pyrazines and thiazoles
Medicinal ChemistryInvestigated for anticancer properties and potential use in gene therapy

Mechanism of Action

The mechanism of action of potassium 2-bromo-3-fluorophenyltrifluoroborate in cross-coupling reactions involves the following steps:

Comparison with Similar Compounds

Comparison with Similar Potassium Aryltrifluoroborates

Structural and Substituent Analysis

Key structural variations among potassium aryltrifluoroborates arise from substituent type, position, and electronic effects. Below is a comparative analysis:

Compound Name Substituents Positions Electronic Effects Reactivity Notes
Potassium 2-bromo-3-fluorophenyltrifluoroborate Br, F 2, 3 Strong electron-withdrawing (Br, F) → increased electrophilicity at boron site Enhanced oxidative stability; suitable for coupling with electron-rich partners
Potassium (4-methoxyphenyl)trifluoroborate OCH₃ 4 Electron-donating (OCH₃) → reduced electrophilicity Lower reactivity in couplings; may require harsher conditions
Potassium (5-chloro-2-(trifluoromethyl)phenyl)trifluoroborate Cl, CF₃ 5, 2 Strong electron-withdrawing (Cl, CF₃) → high electrophilicity Reactivity comparable to target compound; CF₃ adds steric bulk
Potassium (3-fluoro-4-formylphenyl)trifluoroborate F, CHO 3, 4 Electron-withdrawing (F, CHO) → moderate electrophilicity Formyl group enables post-coupling functionalization
Potassium (3-bromo-4-methoxyphenyl)trifluoroborate Br, OCH₃ 3, 4 Mixed electronic effects (Br withdraws, OCH₃ donates) Balanced reactivity; useful for sequential functionalization

Solubility and Stability

  • Electron-withdrawing substituents (e.g., Br, F, CF₃) generally improve solubility in polar aprotic solvents (e.g., THF, DMF) due to increased polarity.
  • Methoxy or hydroxymethyl groups reduce solubility but enhance stability under acidic conditions .

Catalytic Performance in Cross-Couplings

  • The target compound’s bromo and fluoro substituents enable efficient coupling with aryl/heteroaryl partners, as evidenced by studies on analogs like potassium (3-bromo-4-methoxyphenyl)trifluoroborate .
  • Comparatively, methoxy-substituted analogs exhibit slower transmetallation kinetics, requiring higher temperatures or stronger bases.

Biological Activity

Potassium 2-bromo-3-fluorophenyltrifluoroborate is an organoboron compound that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

This compound can be synthesized through the reaction of the corresponding boronic acid with potassium fluoride in a suitable solvent. The general reaction can be represented as follows:

Boronic Acid+KHF2Potassium 2 bromo 3 fluorophenyltrifluoroborate\text{Boronic Acid}+\text{KHF}_2\rightarrow \text{Potassium 2 bromo 3 fluorophenyltrifluoroborate}

This compound is characterized by the presence of both bromine and fluorine substituents on the phenyl ring, which may influence its reactivity and interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby disrupting metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Induction of Apoptosis : In cancer cells, it may trigger programmed cell death through various signaling cascades.

Antimicrobial Activity

Research has shown that organoboron compounds exhibit antimicrobial properties. This compound may facilitate the synthesis of biologically active molecules that target bacterial infections. A study indicated that compounds with similar structures demonstrated significant antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Anticancer Properties

The compound's structure allows for modifications that can enhance its anticancer activity. For instance, studies have focused on derivatives of organoboron compounds that inhibit cancer cell growth by inducing apoptosis or interfering with cancer cell metabolism. The specific role of this compound in these pathways remains an area for further investigation .

Case Studies and Research Findings

  • Antitubercular Activity : Recent studies have identified novel inhibitors targeting the Mycobacterium tuberculosis polyketide synthase (Pks13) using boron-containing compounds. These inhibitors demonstrated promising results in vitro, with some achieving minimum inhibitory concentrations (MIC) below 1 μM . The structural similarity of this compound to these inhibitors suggests it may also possess antitubercular properties.
  • Synthesis of Biologically Active Molecules : this compound has been utilized as a reagent in Suzuki-Miyaura coupling reactions, facilitating the synthesis of complex organic structures that exhibit therapeutic effects against various diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AntimicrobialEnzyme inhibition
AnticancerInduction of apoptosis
AntitubercularInhibition of Pks13
Synthesis facilitationCross-coupling reactions

Q & A

Q. What are the recommended synthetic routes for Potassium 2-bromo-3-fluorophenyltrifluoroborate, and how do reaction conditions influence purity?

Methodological Answer:

  • Synthesis via Boronic Acid Precursor : Analogous to methods for structurally similar trifluoroborates (e.g., Potassium (Z)-but-2-en-1-yltrifluoroborate), the compound can be synthesized by reacting 2-bromo-3-fluorophenylboronic acid with potassium hydrogen fluoride (KHF₂) in aqueous medium under controlled pH (6–8) and moderate temperatures (20–40°C). A base like potassium carbonate may stabilize intermediates .
  • Purity Optimization : Recrystallization from acetone/water mixtures or Soxhlet extraction (for low-solubility analogs) removes inorganic byproducts. Purity >97% is achievable, as seen in related potassium trifluoroborates (e.g., Potassium 3-fluorophenyltrifluoroborate) .

Q. How should researchers characterize this compound, and what analytical discrepancies might arise?

Methodological Answer:

  • Key Techniques :
    • ¹H/¹⁹F NMR : Confirm aryl substitution patterns and trifluoroborate integrity. Fluorine chemical shifts typically appear at −140 to −150 ppm for BF₃⁻ groups .
    • Elemental Analysis : Verify K⁺ content (theoretical ~15% for analogous compounds) .
    • HPLC : Assess purity; discrepancies may arise from residual boronic acid or inorganic salts.
  • Common Pitfalls : Hygroscopicity may skew elemental analysis. Storage at 0–6°C in airtight containers is critical to prevent decomposition .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for stereoselective C–C bond formation?

Methodological Answer:

  • Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ or SPhos-Pd catalysts in THF/H₂O (3:1) at 60–80°C. For sterically hindered partners, increase catalyst loading (5 mol%) and extend reaction time (24–48 hrs) .
  • Contradictions in Reactivity : Bromine’s electron-withdrawing effect may reduce oxidative addition efficiency compared to non-halogenated analogs. Counteract by using electron-rich ligands (e.g., XPhos) .

Q. How do computational methods aid in predicting reaction pathways or stability issues for this compound?

Methodological Answer:

  • Retrosynthesis Tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible routes by comparing with databases of similar halogenated trifluoroborates .
  • DFT Calculations : Model boron-fluorine bond stability under varying pH or temperature. For example, trifluoroborate decomposition is predicted at pH < 4 due to HF liberation .

Q. What strategies resolve contradictions between reported purity and experimental reactivity?

Methodological Answer:

  • Case Study : If a batch with >97% purity (HPLC) shows low coupling efficiency:
    • Trace Metal Analysis : ICP-MS detects Pd or Ni residues from prior syntheses, which may poison catalysts .
    • NMR Crystallography : Identify amorphous impurities (e.g., KF) not detected by HPLC .
  • Mitigation : Pre-wash with EDTA solution to chelate metals, or repurify via ion-exchange chromatography .

Safety and Handling

Q. What are the critical safety protocols for handling this compound?

Methodological Answer:

  • Storage : 0–6°C in moisture-proof containers; decomposition risks at >25°C .
  • Exposure Mitigation : Use fume hoods for weighing. In case of skin contact, rinse with 1% NaHCO₃ to neutralize potential HF formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.